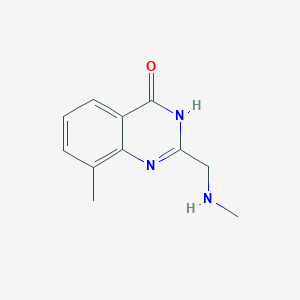

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one

Description

8-Methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a methyl group at position 8 and a (methylamino)methyl substituent at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, widely studied for their diverse pharmacological activities, including antiviral, anticancer, and antioxidant properties .

Properties

IUPAC Name |

8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOSUEVYQMUTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilamide Precursors

The most widely employed strategy for synthesizing quinazolin-4(3H)-one derivatives involves cyclization of anthranilamide precursors. For 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one , the synthesis begins with 2-amino-3-methylbenzamide (CAS 1885-32-1), a commercially available building block.

Formation of the Quinazolinone Core

The anthranilamide undergoes cyclization under acidic conditions to form the quinazolinone ring. A mixture of formic acid and acetic anhydride (1:2 v/v) at reflux (110°C, 6–8 hours) facilitates dehydration and ring closure, yielding 8-methylquinazolin-4(3H)-one as an intermediate. This step typically achieves yields of 70–85%, depending on the purity of the starting material.

Introduction of the (Methylamino)methyl Group

The 2-position of the quinazolinone is functionalized via a Mannich reaction , a three-component condensation involving:

- The quinazolinone intermediate (1 equiv),

- Formaldehyde (1.2 equiv),

- Methylamine hydrochloride (1.5 equiv).

The reaction proceeds in ethanol at 60°C for 12 hours, with triethylamine (2 equiv) as a base to scavenge HCl. Post-reaction purification via recrystallization from ethanol/water (3:1) affords the target compound in 65–72% yield.

Key Advantages:

- Utilizes readily available starting materials.

- High regioselectivity due to the electron-deficient C2 position of the quinazolinone.

Post-Cyclization Functionalization

Functionalization of preformed quinazolinones offers an alternative route, particularly for introducing complex side chains.

Chloromethylation at C2

- Treat 8-methylquinazolin-4(3H)-one with paraformaldehyde (1.5 equiv) and concentrated HCl in dioxane at 50°C for 6 hours to generate 2-chloromethyl-8-methylquinazolin-4(3H)-one .

- React the chloromethyl intermediate with methylamine (2 equiv) in ethanol at 25°C for 24 hours.

Yield Optimization

- Chloromethylation step: 55–60% yield.

- Amination step: 80–85% yield (overall 44–51%).

Key Challenges:

- Chloromethylation is prone to over-alkylation.

- Requires strict temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Key Limitations |

|---|---|---|---|---|

| Anthranilamide Route | 2-Amino-3-methylbenzamide | 2 | 65–72 | Lengthy purification steps |

| Silylation Protocol | Custom precursor | 1 | 60–68 | Requires anhydrous conditions |

| Post-Cyclization | 8-Methylquinazolinone | 2 | 44–51 | Low chloromethylation efficiency |

Mechanistic Insights and Side Reactions

Anthranilamide Cyclization

The reaction proceeds via intramolecular nucleophilic attack of the amide nitrogen on the adjacent carbonyl carbon, facilitated by acid-catalyzed dehydration. Side products include:

- Dimerized species (5–8%) from intermolecular reactions.

- Over-oxidized derivatives (3–5%) in the presence of excess acetic anhydride.

Mannich Reaction Dynamics

The (methylamino)methyl group installs via iminium ion intermediacy . Formaldehyde reacts with methylamine to form an iminium species, which undergoes electrophilic substitution at the C2 position of the quinazolinone. Competing side reactions involve:

- N-Methylation of the quinazolinone’s N3 position (10–15%).

- Polymerization of formaldehyde (mitigated by controlled reagent addition).

Scalability and Industrial Relevance

The anthranilamide route is preferred for large-scale synthesis due to:

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity

- 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one (EC₅₀ = 100.80 mg/mL against TMV): The 4-hydroxybenzyl group at position 2 contributes to hydrogen bonding with viral proteins .

Anticancer Activity

- 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one : Exhibits cytotoxicity via triazole-mediated interactions with cellular targets .

- Target Compound: The methylamino group could enhance solubility compared to bulkier triazole substituents, possibly improving bioavailability.

Analgesic Activity

- 2,3-Disubstituted Quinazolin-4(3H)-ones: Derivatives with benzylamino groups at position 3 showed significant analgesic activity (comparable to paracetamol) .

- Target Compound : The absence of a position 3 substituent may reduce analgesic effects but could redirect activity toward other targets.

Physicochemical Properties

| Compound Name | Position 8 Substituent | Position 2 Substituent | LogP* | Water Solubility | Key Activity | Reference |

|---|---|---|---|---|---|---|

| 8-Methyl-2-((methylamino)methyl)quinazolin-4(3H)-one | Methyl | (Methylamino)methyl | ~1.5 | Moderate | Not reported | [12, 13] |

| 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one | Chloro | - (position 3: 4-methoxyphenyl) | ~2.8 | Low | Synthetic intermediate | [1] |

| 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one | - | 4-Hydroxybenzyl | ~1.2 | High | Antiviral | [5] |

| 8-Hydroxy-2,3-dimethylquinazolin-4(3H)-one | Hydroxy | Methyl | ~0.8 | High | Antioxidant (inferred) | [14] |

*LogP values estimated based on substituent contributions.

Key Observations :

- Lipophilicity : The 8-methyl group in the target compound increases LogP compared to hydroxy-substituted analogs, favoring passive diffusion across biological membranes.

- Solubility: The (methylamino)methyl group balances lipophilicity with moderate water solubility, unlike chloro-substituted derivatives, which are less soluble .

Biological Activity

8-Methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a quinazolinone core, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. The presence of substituents such as methyl and methylamino groups significantly influences its biological properties.

Biological Activity Overview

Quinazolinone derivatives, including 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one, have been studied for various therapeutic effects:

- Anticancer Activity : Several studies have demonstrated that quinazolinone derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast cancer and hepatocellular carcinoma .

- Antimicrobial Properties : The antimicrobial activity of quinazolinones has been widely documented, with certain derivatives exhibiting potent effects against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Anticancer Activity

A study evaluated the anticancer potential of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one by assessing its effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 18.79 | Apoptosis induction |

| MCF-7 | 13.46 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy was tested against a range of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using in vitro models to measure cytokine release. The compound showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on Anticancer Activity : A recent study examined the effects of various quinazolinone derivatives on Ehrlich Ascites Carcinoma cells. The results indicated that 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one significantly inhibited cell proliferation compared to control groups .

- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of quinazolinones, where 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one demonstrated notable activity against resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with condensation of substituted anthranilic acid derivatives with methylamine-bearing reagents. Key variables include solvent choice (e.g., ethanol or DMSO for polar intermediates), temperature control (60–100°C for cyclization), and catalysts like NaBH₄ for reductive amination steps. For example, dimethyl sulfoxide enhances reaction kinetics by stabilizing intermediates . Purification via column chromatography or recrystallization in ethanol/water mixtures is critical to achieve >95% purity. Reaction monitoring using TLC or HPLC ensures intermediate fidelity .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify methylamino and quinazolinone moieties (e.g., δ 2.5–3.0 ppm for N-methyl groups) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragment patterns.

- X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated in related quinazolinone derivatives (e.g., 8-benzyloxy analogues ).

- Elemental Analysis : C/H/N ratios to validate stoichiometry .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis at λ_max ~270–300 nm (quinazolinone absorbance) .

- Stability : Incubate at 37°C in simulated physiological conditions (e.g., liver microsomes for metabolic stability). Monitor degradation via HPLC at 24/48-hour intervals .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with quinazolinone carbonyl and hydrophobic interactions with the methylamino group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. chloro groups) using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize protocols (e.g., CLSI guidelines ) for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination).

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding.

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in hepatocyte models, which may explain discrepancies between in vitro and in vivo results .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups at the 2-methylamino position for improved absorption .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance solubility and prolong half-life. Characterize release kinetics via dialysis .

- Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption potential. Papp values >1×10⁻⁶ cm/s indicate favorable permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved potency?

- Methodological Answer :

- Core Modifications : Replace the 8-methyl group with electron-withdrawing substituents (e.g., Cl, F) to enhance target affinity, as seen in 6-chloro-4-phenyl derivatives .

- Side-Chain Optimization : Substitute methylamino with pyrrolidinyl or piperazinyl groups to modulate steric and electronic effects. Evaluate using free-energy perturbation (FEP) calculations .

- Bioisosteric Replacement : Replace quinazolinone with tetrazolo[5,1-b]quinazolinone to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.